An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract: Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS No. 23952-05-8) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its core phthalazine structure is a key pharmacophore in various biologically active molecules.[2][3] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design, synthesis of novel derivatives, and quality control. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines detailed, field-proven protocols for acquiring high-quality ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the rationale behind experimental parameter selection to ensure data integrity and reproducibility.
Molecular Structure and Physicochemical Properties
Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is characterized by a bicyclic phthalazinone core with an ethyl carboxylate substituent at position 1. The structural and electronic features of this molecule give rise to a unique spectroscopic fingerprint.
| Property | Value | Source |
| CAS Number | 23952-05-8 | |
| Molecular Formula | C₁₁H₁₀N₂O₃ | |
| Molecular Weight | 218.21 g/mol | |
| SMILES | O=C(C1=NNC(C2=C1C=CC=C2)=O)OCC |
Below is a diagram illustrating the molecular structure and atom numbering scheme used for the interpretation of spectroscopic data.
Caption: Molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate would exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the N-H proton of the phthalazinone ring.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 | Triplet (t) | 3H | -CH₃ | The methyl protons are coupled to the two methylene protons, resulting in a triplet. |
| ~4.5 | Quartet (q) | 2H | -OCH₂- | The methylene protons are coupled to the three methyl protons, leading to a quartet. Their downfield shift is due to the adjacent oxygen atom. |
| 7.8 - 8.5 | Multiplet (m) | 4H | Ar-H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region due to spin-spin coupling. |
| ~12.5 | Singlet (s, broad) | 1H | N-H | The amide proton is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |
Experimental Protocol for ¹H NMR Data Acquisition
A self-validating protocol ensures data quality and reproducibility.
Caption: Workflow for acquiring high-quality ¹H NMR data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, signal averaging is typically required.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14 | -CH₃ | The methyl carbon of the ethyl group is expected in the aliphatic region. |
| ~62 | -OCH₂- | The methylene carbon is shifted downfield due to the attached oxygen atom. |
| 125 - 135 | Ar-C | The aromatic carbons of the benzene ring will appear in this region. The exact shifts will depend on their electronic environment. |
| ~145 | C=N | The carbon involved in the imine-like bond within the phthalazinone ring. |
| ~160 | C=O (Amide) | The amide carbonyl carbon is typically found in this downfield region. |
| ~165 | C=O (Ester) | The ester carbonyl carbon is also expected in a similar downfield region to the amide carbonyl. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3200 - 3400 | Medium, Broad | N-H | Stretching |
| ~3050 | Medium | C-H (Aromatic) | Stretching |
| ~2980 | Medium | C-H (Aliphatic) | Stretching |
| ~1730 | Strong | C=O (Ester) | Stretching |
| ~1670 | Strong | C=O (Amide) | Stretching |
| ~1600 | Medium | C=C (Aromatic) | Stretching |
| ~1250 | Strong | C-O (Ester) | Stretching |
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.
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Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 218.
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Key Fragmentation Patterns:
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Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z = 173.
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Loss of the ethyl group (-CH₂CH₃): A fragment ion at m/z = 189.
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Decarbonylation: Loss of CO from fragment ions.
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Caption: Predicted major fragmentation pathways in EI-MS.
Synthesis and Purification
A reliable synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is essential for obtaining pure material for spectroscopic analysis. A common synthetic route involves the esterification of the corresponding carboxylic acid.[2]
General Esterification Protocol (Fischer Esterification)
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Reaction Setup: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is dissolved in a large excess of absolute ethanol.
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Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.
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Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
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Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The crude product is purified by column chromatography or recrystallization to yield the pure ethyl ester.
The purity of the synthesized compound should be verified by chromatographic methods (TLC, HPLC) and melting point determination before proceeding with spectroscopic analysis.
Conclusion
References
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Crysdot LLC. (n.d.). Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Retrieved from [Link]
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Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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El-Agrody, A. M., El-Hakim, A. E., Abd El-Latif, M. S., El-Gareab, M. S., El-Sayed, H. A., & Elhenawy, A. A. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(11), 18937–18953. [Link]
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Li, Y., Jia, Y., Wang, Y., Zhang, Y., Xue, W., Qian, H., & Zhang, Y. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]
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